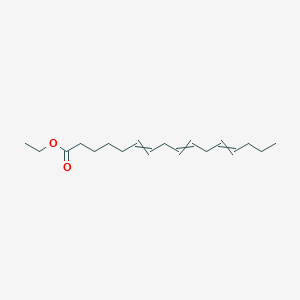![molecular formula C10H7F3O4 B13439893 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13439893.png)
3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4-(trifluoromethoxy)benzaldehyde and malonic acid.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where 2-hydroxy-4-(trifluoromethoxy)benzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]acrylic acid.
Decarboxylation: The intermediate undergoes decarboxylation under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-[2-Oxo-4-(trifluoromethoxy)phenyl]prop-2-enoic acid.
Reduction: Formation of 3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]propanoic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory
Propriétés
Formule moléculaire |
C10H7F3O4 |
|---|---|
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
(E)-3-[2-hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)17-7-3-1-6(8(14)5-7)2-4-9(15)16/h1-5,14H,(H,15,16)/b4-2+ |
Clé InChI |
BRRRZLGGZQWFJV-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1OC(F)(F)F)O)/C=C/C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13439816.png)
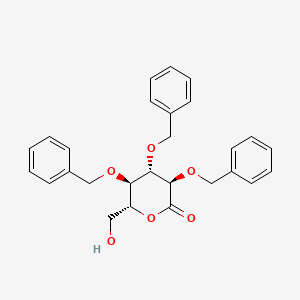
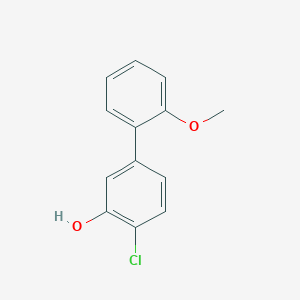
![naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13439832.png)

![2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B13439843.png)

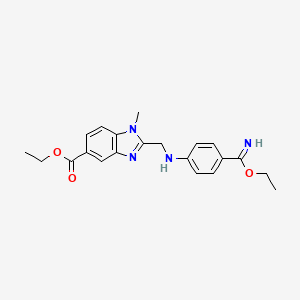
![(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B13439871.png)
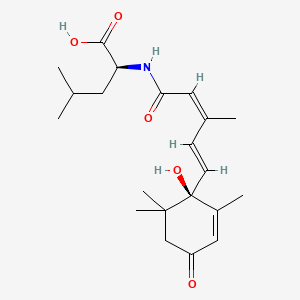

![N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide](/img/structure/B13439885.png)
